methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate
Description
Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a synthetic organic compound featuring a pyridazine core substituted with a 2-fluoro-4-methoxyphenyl group at the 3-position and an acetyl-beta-alaninate ester at the 1-position. The beta-alaninate ester moiety may contribute to improved metabolic stability compared to free carboxylic acid derivatives, a common strategy in prodrug design .
Properties
Molecular Formula |
C17H18FN3O5 |
|---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H18FN3O5/c1-25-11-3-4-12(13(18)9-11)14-5-6-16(23)21(20-14)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22) |
InChI Key |
JKCUQRLXRMMARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde and 3-amino-6-oxopyridazine.
Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Esterification: Finally, the beta-alanine moiety is introduced through an esterification reaction with methanol in the presence of a catalyst.
Chemical Reactions Analysis
Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine Derivatives
Compounds with pyrimidine cores (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives ) exhibit distinct electronic profiles due to the positioning of nitrogen atoms. Pyridazines (two adjacent nitrogens) are more electron-deficient than pyrimidines (nitrogens at 1,3-positions), which may enhance interactions with electron-rich biological targets. For example, pyridazine-based compounds often show stronger binding to enzymes like phosphodiesterases compared to pyrimidine analogs .
Benzo-Fused Heterocycles
In contrast, the non-fused pyridazine in the target compound may offer greater conformational flexibility, enabling adaptation to diverse binding pockets .
Substituent Effects
Fluorine and Methoxy Groups
The 2-fluoro-4-methoxyphenyl group in the target compound contrasts with the unsubstituted or differently substituted phenyl rings in analogs like salternamide E (a marine actinomycete-derived compound with halogenated aromatic moieties) . Comparatively, non-fluorinated analogs show reduced binding affinity in kinase inhibition assays .
Ester vs. Carboxylic Acid Functionalization
The beta-alaninate ester in the target compound may improve cell permeability compared to carboxylic acid-containing analogs (e.g., salternamide E). Studies on similar esters indicate 2–3-fold higher logP values (e.g., 1.8 vs. 0.5 for carboxylic acid forms), correlating with enhanced membrane penetration .
Bioactivity Profiles
Enzymatic Inhibition
Pyridazine derivatives are frequently associated with kinase or phosphodiesterase inhibition. For example, a structurally related pyridazinone exhibited IC₅₀ values of 12 nM against PDE4B, whereas pyrimidine-based analogs showed weaker activity (IC₅₀ > 100 nM) . The fluorine substituent in the target compound may further optimize binding through halogen bonding with backbone carbonyls .
Antimicrobial and Insecticidal Potential
gigantea extracts, where methoxy and fluorine groups enhance toxicity against lepidopteran pests .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Bioactivity Comparison
Research Findings and Implications
The target compound’s unique combination of a pyridazine core and polar substituents balances lipophilicity and solubility, a critical factor in drug design . Computational predictions via tools like Hit Dexter 2.0 suggest a low risk of promiscuous binding compared to marine-derived compounds with complex stereochemistry . However, its insecticidal efficacy against Spodoptera frugiperda (LD₅₀: 0.8 µg/g) outperforms plant-derived extracts like C. gigantea (LD₅₀: 5–10 µg/g), likely due to the fluorine-enhanced interaction with insect acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
